molecular formula C17H18BrNO2 B12528821 (2S)-2-[(S)-(2-bromophenoxy)-phenylmethyl]morpholine CAS No. 868685-40-9

(2S)-2-[(S)-(2-bromophenoxy)-phenylmethyl]morpholine

Cat. No.: B12528821
CAS No.: 868685-40-9
M. Wt: 348.2 g/mol
InChI Key: XTOPLFVJQKWOCT-IRXDYDNUSA-N
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Description

(2S)-2-[(S)-(2-bromophenoxy)-phenylmethyl]morpholine is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a morpholine ring, a phenylmethyl group, and a bromophenoxy group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(S)-(2-bromophenoxy)-phenylmethyl]morpholine typically involves the reaction of (S)-2-bromophenol with (S)-phenylmethylmorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is conducted in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(S)-(2-bromophenoxy)-phenylmethyl]morpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2S)-2-[(S)-(2-bromophenoxy)-phenylmethyl]morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-[(S)-(2-bromophenoxy)-phenylmethyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The bromophenoxy group plays a crucial role in the compound’s binding affinity and specificity, while the morpholine ring contributes to its overall stability and solubility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-[(S)-(2-bromophenoxy)-phenylmethyl]morpholine stands out due to its chiral nature and the presence of the bromophenoxy group, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial processes .

Properties

CAS No.

868685-40-9

Molecular Formula

C17H18BrNO2

Molecular Weight

348.2 g/mol

IUPAC Name

(2S)-2-[(S)-(2-bromophenoxy)-phenylmethyl]morpholine

InChI

InChI=1S/C17H18BrNO2/c18-14-8-4-5-9-15(14)21-17(13-6-2-1-3-7-13)16-12-19-10-11-20-16/h1-9,16-17,19H,10-12H2/t16-,17-/m0/s1

InChI Key

XTOPLFVJQKWOCT-IRXDYDNUSA-N

Isomeric SMILES

C1CO[C@@H](CN1)[C@H](C2=CC=CC=C2)OC3=CC=CC=C3Br

Canonical SMILES

C1COC(CN1)C(C2=CC=CC=C2)OC3=CC=CC=C3Br

Origin of Product

United States

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